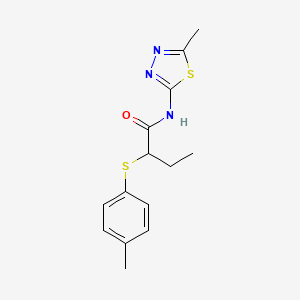

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide is a useful research compound. Its molecular formula is C14H17N3OS2 and its molecular weight is 307.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

- Molecular Formula : C20H21N3O2S2

- Molecular Weight : 399.5 g/mol

- CAS Number : 394238-24-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In vitro studies have shown that thiadiazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported an IC50 value of 0.28 µg/mL for a related thiadiazole derivative against MCF-7 cells, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.28 | G2/M phase arrest |

| Compound B | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

| This compound | TBD | TBD |

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. These compounds demonstrate activity against various bacterial strains and fungi.

Antimicrobial Efficacy

Research indicates that certain thiadiazole derivatives possess significant antibacterial and antifungal activities. For example, derivatives with aryl thio groups have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound C | S. aureus | 32.6 |

| Compound D | E. coli | 47.5 |

| This compound | TBD |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that these compounds may interfere with cellular signaling pathways involved in proliferation and survival.

Apoptosis Induction

Flow cytometry analyses have indicated that certain thiadiazole derivatives can induce apoptotic cell death in cancer cells by disrupting the cell cycle and activating pro-apoptotic factors . This suggests that this compound may similarly influence apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives for their anticancer properties. The results indicated that modifications to the thiadiazole ring could enhance cytotoxic activity against specific cancer types .

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including anticancer , anti-inflammatory , and anticonvulsant effects. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)butanamide has shown potential as a therapeutic agent due to its ability to interact with various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can include amidation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the synthesized compounds.

Anticancer Applications

In Vitro Studies

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, derivatives similar to this compound were tested against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines using the MTT assay. These studies indicated varying degrees of cytotoxicity, with some derivatives showing activity comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line Tested | IC50 Value (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | PC3 | 4.27 |

| Thiadiazole Derivative B | HT-29 | 0.28 |

| Thiadiazole Derivative C | SKNMC | 0.52 |

Antimicrobial Activity

Antibacterial and Antifungal Effects

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds containing the thiadiazole moiety demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungal strains . The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions on the thiadiazole ring can enhance their antimicrobial efficacy.

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32.6 µg/mL |

| Escherichia coli | Antibacterial | 47.5 µg/mL |

| Candida albicans | Antifungal | 28.0 µg/mL |

Case Studies

Case Study 1: Anticancer Activity

A study focused on synthesizing novel thiadiazole derivatives assessed their anticancer potential against several cell lines using the MTT assay. The results highlighted that certain modifications to the thiadiazole structure significantly improved cytotoxicity against cancer cells compared to non-cancerous cells .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of various thiadiazole derivatives against common pathogens. The findings revealed that some compounds exhibited superior antibacterial activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

化学反応の分析

Cyclocondensation of Thiosemicarbazides

1,3,4-Thiadiazoles are commonly synthesized via cyclization of thiosemicarbazides under acidic conditions. For example:

-

Thiosemicarbazide intermediates (e.g., N-(p-tolyl)thiosemicarbazide ) react with α-keto acids or anhydrides in the presence of H<sub>2</sub>SO<sub>4</sub> or POCl<sub>3</sub> to form the thiadiazole core .

-

Key step : Cyclization involves dehydration and sulfur incorporation, forming the 1,3,4-thiadiazole ring .

Example reaction :

Thiosemicarbazide+Butanoyl chlorideH2SO4N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide derivative

Thioether Formation

The p-tolylthio moiety is introduced via nucleophilic substitution:

-

p-Toluenethiol reacts with halogenated intermediates (e.g., 2-bromobutanamide derivatives) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N) .

Example reaction :

2-Bromobutanamide+p-ToluenethiolEt3N, DMF2-(p-Tolylthio)butanamide

Amide Bond Reactivity

The butanamide group undergoes:

-

Hydrolysis : Under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions to yield carboxylic acids .

-

Nucleophilic substitution : Reacts with alkyl halides or acyl chlorides to form secondary amides or esters .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core participates in:

-

Electrophilic substitution : Nitration or sulfonation at the C5 position (if unsubstituted) .

-

Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts .

Antimicrobial Activity

Analogous 1,3,4-thiadiazole derivatives exhibit:

-

Antifungal activity : EC<sub>50</sub> values as low as 3.43 µg/mL against Phytophthora infestans .

-

Anticancer activity : Moderate activity against HT-29 (colon cancer) and PC3 (prostate cancer) cell lines .

Coordination Chemistry

The sulfur and nitrogen atoms in the thiadiazole ring act as ligands for transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming complexes with potential catalytic applications .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C (DSC data for related compounds) .

-

Photodegradation : Susceptible to UV-induced cleavage of the thioether bond .

Table 1: Representative Reaction Yields for Analogous Compounds

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiadiazole cyclization | H<sub>2</sub>SO<sub>4</sub>, 80°C, 4h | 65–78 | |

| Thioether formation | Et<sub>3</sub>N, DMF, 60°C, 12h | 82 | |

| Amide hydrolysis | 6M HCl, reflux, 6h | 90 |

Table 2: Biological Activity of Selected Analogues

| Compound | IC<sub>50</sub> (µM, HT-29) | EC<sub>50</sub> (µg/mL, P. infestans) |

|---|---|---|

| 3h (methoxy derivative) | 114 | 3.43 |

| 4i (glucoside hybrid) | N/A | 5.52 (reference: Dimethomorph) |

特性

IUPAC Name |

2-(4-methylphenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-4-12(20-11-7-5-9(2)6-8-11)13(18)15-14-17-16-10(3)19-14/h5-8,12H,4H2,1-3H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHKOSQUHXQSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NN=C(S1)C)SC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。